molecular formula C8H9ClO3S B093703 2-Chloroethyl Benzenesulfonate CAS No. 16670-48-7

2-Chloroethyl Benzenesulfonate

Cat. No. B093703
CAS RN: 16670-48-7
M. Wt: 220.67 g/mol
InChI Key: CIIGWOXXOUVEAD-UHFFFAOYSA-N
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Description

2-Chloroethyl benzenesulfonate is a chemical compound that is part of the benzenesulfonate family, which includes various derivatives with different substituents attached to the benzene ring. While the provided papers do not directly discuss 2-chloroethyl benzenesulfonate, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-chloroethyl benzenesulfonate.

Synthesis Analysis

The synthesis of related benzenesulfonate compounds involves various chemical reactions, including catalyzed processes and solid-state reactions. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 2-benzenesulfonyl-pyridine, a related derivative, was developed using a green chemical process featuring a tandem SNAr/oxidation . These methods could potentially be adapted for the synthesis of 2-chloroethyl benzenesulfonate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is characterized by the presence of a benzene ring substituted with a sulfonyl group and other functional groups. X-ray crystallography has been used to determine the crystal structures of various benzenesulfonate compounds, revealing details such as space groups, lattice parameters, and hydrogen bonding patterns . These structural analyses provide a foundation for understanding the molecular geometry and potential intermolecular interactions of 2-chloroethyl benzenesulfonate.

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in a range of chemical reactions. For example, the rearrangement of methyl 2-(methylthio)benzenesulfonate to a zwitterionic form was observed to occur in the solid state, indicating the possibility of intermolecular transfers . Additionally, the formation of chlorinated benzenes in reactions catalyzed by flyash suggests that benzenesulfonate derivatives could undergo similar chlorination reactions under certain conditions . These insights into the reactivity of benzenesulfonate derivatives can help predict the chemical behavior of 2-chloroethyl benzenesulfonate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect properties such as melting points, as seen with the novel chiral compound (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate . The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate demonstrate the impact of solvents on the crystal structure and hydrogen bonding . These findings suggest that the physical and chemical properties of 2-chloroethyl benzenesulfonate would be similarly affected by its substituents and interactions with solvents.

Scientific Research Applications

  • Binding to Membrane Proteins and Inhibition of Water Transport : Research shows that p-(Chloromercuri)benzenesulfonate binds to membrane proteins of human erythrocytes, correlating with the inhibition of water transport. This binding is significant for understanding the role of certain proteins in water transport mechanisms (Benga, Popescu, Pop, & Holmes, 1986).

  • Antineoplastic Activity in Cancer Chemotherapy : A study on 2-haloethyl sulfonates, including 2-chloroethyl sulfonates, demonstrates their potential as antineoplastic agents, indicating significant activity against certain types of leukemia in mice. This highlights their potential applications in developing new cancer chemotherapy agents (Shealy, Krauth, Struck, & Montgomery, 1983).

  • Detection in Water : Research has been conducted on the determination of alkyl benzenesulfonates in water, including methods for extraction and measurement. This is crucial for environmental monitoring and assessing the impact of these compounds in water sources (Uchiyama, 1977).

  • E/Z Isomerization and Cyano Activation in Metal Complexes : A study on arylhydrazones of active methylene nitriles, including sodium 2-(2-(dicyanomethylene)hydrazinyl)benzenesulfonate, revealed their role in E/Z isomerization and cyano activation in Cu(II) and Co(II) complexes. These complexes serve as catalyst precursors for selective oxidation of secondary alcohols (Mahmudov, Kopylovich, Sabbatini, Drew, Martins, Pettinari, & Pombeiro, 2014).

  • Application in Layered ‘Inorgano–Organic’ Solids : Silver benzenesulfonate, showcasing a layered structure with silver(I) centers bridged by sulfonate ions, presents an interesting example of metal-organic frameworks. These structures offer potential applications in catalysis, gas storage, and separation technologies (Shimizu, Enright, Ratcliffe, Preston, Reid, & Ripmeester, 1999).

  • Synthesis of Novel Diaryliodonium Betaines : The synthesis and characterization of 2-[(aryl)iodonio]benzenesulfonates have shown promise for applications in organic synthesis, specifically for the formation of 2-sulfonyloxyarenes (Justik, Protasiewicz, & Updegraff, 2009).

properties

IUPAC Name

2-chloroethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIGWOXXOUVEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545522
Record name 2-Chloroethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl Benzenesulfonate

CAS RN

16670-48-7
Record name 2-Chloroethyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16670-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroethanol (1168 g, 975 mol) and benzene sulfonyl chloride (2780 g, 2015 mol) were stirred together at −5° C. and pyridine (2158 g, 2200 mol) was added over a 3 hours period, maintaining the temperature below 0° C. The reaction was stirred for a further 3 hours at −5° C. to 0° C. and was then allowed to warm to room temperature over 18 hours. After pouring into a mixture of ice (10 liters) and water (10 liters) the reaction was stirred for 15 minutes, extracted with ether (10 liters) and the organic phase was washed with 5N HCl (2×2 liters) and water (2×4 liters). It was then dried over MgSO4 and concentrated under reduced pressure to give benzene sulfonic acid 2-chloro-ethyl ester (1921 g) as an orange oil. 1H NMR (250 MHz, CDCl3): δ=7.78-8.02 (2H, m), 7.58-7.78 (3H, m), 420-4.45 (2H, t), 3.60-3.81 (2H, t) ppm.
Quantity
1168 g
Type
reactant
Reaction Step One
Quantity
2780 g
Type
reactant
Reaction Step One
Quantity
2158 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 L
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RM HERBST, P JOHNSON - The Journal of Organic Chemistry, 1952 - ACS Publications
… 2-Chloroethyl benzenesulfonate was prepared by interaction of ethylene chlorohydrin and benzenesulfonyl chloride in the presence of aqueous sodium hydroxide (9). Subsequent …
Number of citations: 7 pubs.acs.org
RM HERBST, JV SIMONIAN - The Journal of Organic Chemistry, 1952 - ACS Publications
… We have found it equallyconvenient to use 2-chloroethyl benzenesulfonate which was prepared by a modification of Fóldi’s procedure (1, 3). … 2-Chloroethyl benzenesulfonate was …
Number of citations: 7 pubs.acs.org
O Stanciuc, AT Balaban - Journal of pharmaceutical sciences, 1993 - Elsevier
… The aminoethoxy and aminopropoxy groups were introduced with 2-chloroethyl benzenesulfonate and N-iodopropylphthalimide (161, respective, as synthons. In more detail, starting …
Number of citations: 8 www.sciencedirect.com
TC Kühler, M Swanson, B Christenson… - Journal of medicinal …, 2002 - ACS Publications
… 2-Chloroethyl benzenesulfonate 40 (44 g, 0.2 mol) was added, and the mixture was heated to reflux for 15 min and then left at ambient temperature overnight. Sodium …
Number of citations: 68 pubs.acs.org

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